Neral diethyl acetal
Description
Properties
CAS No. |
92080-89-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(2Z)-1,1-diethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11- |
InChI Key |
NTXGFKWLJFHGGJ-QBFSEMIESA-N |
Isomeric SMILES |
CCOC(/C=C(/C)\CCC=C(C)C)OCC |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC |
boiling_point |
140.00 to 142.00 °C. @ 15.00 mm Hg |
density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |
physical_description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |
solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
vapor_pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The reaction typically involves mixing neral with ethanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then heated under reflux to facilitate the formation of the acetal. The water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as azeotropic distillation or the use of molecular sieves. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Neral diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to neral and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as halides or amines under acidic or basic conditions.
Major Products Formed
Hydrolysis: Neral and ethanol.
Oxidation: Neral-derived carboxylic acids.
Substitution: Neral derivatives with substituted groups replacing the ethoxy groups.
Scientific Research Applications
Synthetic Routes
Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The general reaction involves:
- Reagents : Neral and ethanol.
- Catalyst : Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
- Conditions : Heating under reflux to facilitate acetal formation while removing water to drive equilibrium.
Industrial Production
In industrial settings, processes may involve continuous removal of water through azeotropic distillation or molecular sieves to enhance yield and purity.
Chemistry
- Protecting Group : this compound acts as a protecting group for aldehydes during multi-step organic syntheses, preventing unwanted reactions under neutral to basic conditions.
- Synthesis Precursor : It is used as an intermediate in the synthesis of various organic compounds.
Biology
- Biological Activity Studies : Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may influence cellular processes.
Medicine
- Therapeutic Properties : Investigated for its potential therapeutic applications as a precursor for bioactive compounds.
- Pro-drug Studies : Similar acetals have been studied for their metabolism in vivo, suggesting that this compound could exhibit similar properties.
Industry
- Fragrance Industry : Widely used for its pleasant aroma in perfumes, soaps, and other consumer products.
Several studies have explored the biological effects of this compound:
- Antimicrobial Properties : Investigations into its potential antimicrobial effects have shown promising results against various pathogens.
- Cellular Interactions : Studies on its interaction with cellular components suggest that it may modulate enzyme activities and influence metabolic pathways.
Toxicological Assessments
A short-term toxicological study indicated that while this compound is generally safe at low concentrations, further research is required to fully understand its long-term effects and safety profile in various applications.
Data Tables
Mechanism of Action
The mechanism of action of neral diethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions under neutral to basic conditions. This stability is due to the formation of a geminal diether, which is less reactive than the free aldehyde. The acetal can be hydrolyzed back to the aldehyde under acidic conditions, allowing for controlled deprotection .
Comparison with Similar Compounds
Structural and Molecular Properties
Stability and Reactivity
- Hydrolysis : Diethyl acetals hydrolyze in acidic conditions to release aldehydes. For example, acrolein diethyl acetal regenerates acrolein under mild acid .
- Thermal Stability : Higher boiling points compared to parent aldehydes (e.g., acetaldehyde diethyl acetal: bp 102–104°C) make acetals suitable for high-temperature applications .
Market and Industrial Relevance
- This compound : Part of the citral derivatives market, driven by demand for natural fragrances .
- Acrolein diethyl acetal : Used in synthesizing microtubule-stabilizing agents like laulimalide .
Research Findings and Key Differences
Synthetic Utility : Diethyl acetals outperform dimethyl analogs in Miyaura borylation reactions due to easier deprotection .
Biological Compatibility: BODIPY-aminoacetaldehyde diethyl acetal’s cell permeability enables live-cell imaging, a niche application absent in other acetals .
Biological Activity
Neral diethyl acetal, a derivative of neral, is an organic compound with diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound can be synthesized through the acetalization of neral with ethanol, facilitated by an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction typically involves heating the mixture under reflux to promote the formation of the acetal while removing water to drive the equilibrium towards product formation.
Chemical Structure:
- Molecular Formula: C14H26O2
- Molecular Weight: 226.36 g/mol
- CAS Number: 92080-89-2
Antioxidant Properties
This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit cell viability in A549 lung carcinoma cells, suggesting its potential as a chemotherapeutic agent . The mechanism involves modulation of cell cycle progression and apoptosis pathways.
Metabolic Stability
The compound is also noted for its metabolic stability, which enhances its potential use in drug formulation. It undergoes hydrolysis in acidic conditions to yield neral and ethanol, indicating that it can be effectively utilized in controlled drug release systems .
The biological activity of this compound primarily stems from its ability to interact with various biomolecules:
- Hydrolysis: Under acidic conditions, this compound hydrolyzes to release neral and ethanol. This reaction can influence metabolic pathways involving aldehydes and alcohols .
- Antioxidant Mechanism: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage .
- Cytotoxic Pathways: It may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
